molecular formula C20H18N2O5 B15104243 Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate

Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate

Cat. No.: B15104243
M. Wt: 366.4 g/mol
InChI Key: KKJAFRAUOICANA-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a dihydroisoquinoline ring, and a carboxamidoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenylamine, undergoes acylation with an appropriate acyl chloride to form the corresponding amide.

    Cyclization to Form the Dihydroisoquinoline Ring: The amide intermediate is then subjected to cyclization under acidic conditions to form the dihydroisoquinoline ring.

    Introduction of the Carboxamidoacetate Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the dihydroisoquinoline ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxyphenylacetate: Shares the methoxyphenyl group but lacks the dihydroisoquinoline ring and carboxamidoacetate moiety.

    2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but differs in its functional groups and overall structure.

Uniqueness

Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 2-[[2-(2-methoxyphenyl)-1-oxoisoquinoline-4-carbonyl]amino]acetate

InChI

InChI=1S/C20H18N2O5/c1-26-17-10-6-5-9-16(17)22-12-15(19(24)21-11-18(23)27-2)13-7-3-4-8-14(13)20(22)25/h3-10,12H,11H2,1-2H3,(H,21,24)

InChI Key

KKJAFRAUOICANA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC(=O)OC

Origin of Product

United States

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